3-Benzoyloxymethyl-5-fluorouracil
Description
3-Benzoyloxymethyl-5-fluorouracil is a fluorinated pyrimidine derivative synthesized as a by-product during the preparation of 1-benzoyloxymethyl-5-fluorouracil, a target compound in anticancer drug development . Structurally, it features a benzoyloxymethyl group at the 3-position of the uracil ring, distinguishing it from the more widely studied 1-substituted isomer. The compound’s synthesis involves column chromatography, yielding 0.65 g alongside the primary product (0.92 g, 35% yield) .
Properties
Molecular Formula |
C12H9FN2O4 |
|---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl benzoate |
InChI |
InChI=1S/C12H9FN2O4/c13-9-6-14-12(18)15(10(9)16)7-19-11(17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18) |
InChI Key |
XPRUKCFGCGTFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=CNC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 1-substituted isomer is the synthetic target, while the 3-substituted variant arises as a by-product, suggesting steric or electronic challenges in selective synthesis .
Pharmacokinetic and Metabolic Profiles
5-Fluorouracil (5-FUra)
- Administration Routes : Rapid IV injection results in high plasma/bone marrow concentrations but short duration; oral administration shows erratic absorption, while slow IV infusion maintains sustained plasma levels with reduced myelosuppression .
- Metabolism : Rapid degradation via dihydropyrimidine dehydrogenase (DPD); toxicity correlates with degradation rates (e.g., slower degradation increases toxicity) .
1-Benzoyloxymethyl-5-fluorouracil
- Limited pharmacokinetic data exist, but the benzoyloxymethyl group may act as a prodrug moiety, delaying 5-FUra release. Positional substitution at the 1-site may influence enzyme binding (e.g., thymidylate synthase inhibition) .
3-Benzoyloxymethyl-5-fluorouracil
- No direct pharmacokinetic studies are available. However, the 3-substitution may alter metabolic pathways compared to the 1-isomer. For instance, steric hindrance at the 3-position could slow enzymatic cleavage of the benzoyloxymethyl group, prolonging 5-FUra release .
Toxicity and Efficacy Considerations
5-Fluorouracil
- Myelosuppression : Observed with rapid IV injection due to high bone marrow exposure; reduced with slow infusion .
- Neurotoxicity : Detected in cerebrospinal fluid after IV administration .
This compound
- Toxicity data are absent, but structural analogs suggest that delayed 5-FUra release might mitigate acute myelosuppression. However, prolonged exposure from slow cleavage could increase neurotoxic risks .
Clinical and Research Implications
- 5-FUra Derivatives: 5-Fluoro-2’-deoxyuridine (FUDR) shows route-dependent degradation, with intravenous administration optimizing bioavailability . Similar principles may apply to benzoyloxymethyl derivatives.
- Synthetic Challenges : The lower yield of this compound highlights difficulties in isolating positional isomers, necessitating advanced chromatographic techniques .
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